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Introduction

Brigatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) primarily targeting
Anaplastic Lymphoma Kinase (ALK) and ROS proto-oncogene 1 (ROS1).[1][2] It is approved
for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), including
cases with resistance to the first-generation inhibitor crizotinib.[3][4] Brigatinib's efficacy stems
from its ability to inhibit ALK autophosphorylation and downstream signaling pathways,
including STAT3, AKT, and ERK1/2, thereby suppressing cell proliferation.[5][6] Beyond its
primary targets, brigatinib exhibits activity against a range of other kinases, making a
comprehensive understanding of its target engagement within the cellular environment crucial
for elucidating its full therapeutic potential and potential off-target effects.[5][7]

The use of stable isotope-labeled compounds, such as Brigatinib-13C6, in conjunction with
advanced proteomic techniques, offers a powerful approach for quantitative and unambiguous
determination of protein target engagement in complex biological systems. This application
note provides detailed protocols for utilizing Brigatinib-13C6 in two key methodologies: the
Cellular Thermal Shift Assay (CETSA) and quantitative mass spectrometry-based chemical
proteomics. These methods allow for the direct measurement of drug-protein interactions in
their native cellular context, providing invaluable insights into drug mechanism of action,
selectivity, and the development of resistance.
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Data Presentation: Quantitative Analysis of
Brigatinib's Kinase Inhibition

The following tables summarize the in vitro and cellular inhibitory activity of brigatinib against a
panel of kinases, providing a quantitative basis for designing and interpreting target
engagement studies.

Table 1: In Vitro Kinase Inhibitory Activity of Brigatinib

Kinase Target IC50 (nM) Kinase Family Notes
Receptor Tyrosine )

ALK 0.6[5][8] ) Primary target
Kinase

Receptor Tyrosine )
ROS1 1.9[1][7] ] Primary target
Kinase

Receptor Tyrosine
FLT3 2.101][7] )
Kinase

Receptor Tyrosine )
FLT3 (D835Y) 1.5-2.1[5] ) Mutant variant
Kinase

Receptor Tyrosine ]
EGFR (L858R) 1.5-2.1]5] ) Mutant variant
Kinase

Receptor Tyrosine

IGF-1R 38[7] )
Kinase
Insulin Receptor Receptor Tyrosine
262[7] )
(INSR) Kinase
EGFR Receptor Tyrosine ] )
29-160[5] ) Resistance mutation
(L858R/T790M) Kinase
] Receptor Tyrosine
Native EGFR 29-160[5] )
Kinase
Receptor Tyrosine
MET >1000[5]

Kinase

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://pmc.ncbi.nlm.nih.gov/articles/PMC10386943/
https://www.selleckchem.com/products/brigatinib-ap26113.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://www.selleckchem.com/products/brigatinib-ap26113.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5388194/
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://aacrjournals.org/clincancerres/article/22/22/5527/79863/The-Potent-ALK-Inhibitor-Brigatinib-AP26113
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Table 2: Cellular Inhibitory Activity of Brigatinib

Cell Line Target Pathway Cellular IC50 (nM) Assay Type

Karpas-299 (ALK+) ALK 10[9] Proliferation

Ba/F3 (EML4-ALK) ALK 14[7] Proliferation

Ba/F3 (EML4-ALK . _
ALK 9-184[10] Proliferation

G1202R)

ALK+ Cell Lines . ,
ALK 4-31[11] Proliferation

(Panel)

ROS1-rearranged ] )
ROS1 18[7] Proliferation

cells

FLT3-expressing cells  FLT3 148-158[10] Proliferation

IGF-1R-expressing ) )
IGF-1R 148-158[10] Proliferation

cells

Ba/F3 (EGFR del19) EGFR 114 Proliferation

Ba/F3 (EGFR T790M) EGFR 281 Proliferation

INSR-expressing cells  INSR >3000[8] Proliferation

Native EGFR- ] )
EGFR >3000[10] Proliferation

expressing cells

Experimental Protocols

The following protocols are designed to be adapted for use with Brigatinib-13C6 to investigate
its protein target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for
Target Engagement Validation

CETSA is a powerful technique to assess the direct binding of a ligand to its target protein in a
cellular context.[12][13] The principle lies in the thermal stabilization of a protein upon ligand
binding.[12]
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Materials:

NSCLC cell line expressing the target of interest (e.g., H3122 for ALK, HCC78 for ROS1)
e Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

o Brigatinib-13C6 (stock solution in DMSO)

e Vehicle control (DMSO)

o Phosphate-buffered saline (PBS)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA Protein Assay Kit

o SDS-PAGE gels and buffers

o Western blot apparatus and reagents

e Primary antibodies against the target protein (e.g., anti-ALK, anti-ROS1) and a loading
control (e.g., anti-GAPDH)

o HRP-conjugated secondary antibody
e Chemiluminescence substrate
e PCR tubes or 96-well PCR plates
e Thermal cycler
Methodology:
e Cell Culture and Treatment:
o Culture the chosen cell line to ~80% confluency.

o Treat the cells with various concentrations of Brigatinib-13C6 (e.g., 0.1, 1, 10 uM) or
vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
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e Heat Shock:

o

[¢]

[¢]

[e]

Harvest the cells and wash with PBS.
Resuspend the cell pellets in PBS to a concentration of approximately 1-5 x 1076 cells/mL.
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3
minutes, followed by cooling to 4°C for 3 minutes. A temperature gradient can be used to
determine the optimal melting temperature.

o Cell Lysis and Protein Quantification:

Lyse the cells by adding lysis buffer and incubating on ice for 30 minutes with vortexing
every 10 minutes.

Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C
to pellet the precipitated proteins.

Carefully collect the supernatant containing the soluble protein fraction.

Determine the protein concentration of the soluble fraction using a BCA assay.

o Western Blot Analysis:

Normalize the protein concentrations of all samples.
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with the primary antibody against the target protein,
followed by the HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Strip and re-probe the membrane with a loading control antibody to ensure equal loading.
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o Data Analysis:

o Quantify the band intensities of the target protein at each temperature for both the
Brigatinib-13C6 treated and vehicle control samples.

o Normalize the intensities to the loading control.

o Plot the normalized band intensity as a function of temperature to generate melting

curves.

o A shift in the melting curve to a higher temperature in the presence of Brigatinib-13C6
indicates target engagement.
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Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).
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Protocol 2: Quantitative Chemical Proteomics using
SILAC and Brigatinib-13C6

This protocol utilizes Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in
combination with affinity purification on immobilized Brigatinib to identify and quantify its protein
targets. The use of Brigatinib-13C6 as a competitor allows for the distinction between specific
and non-specific binders.

Materials:
e SILAC-compatible cell line (e.g., HEK293T)
e SILAC-grade DMEM or RPMI-1640 medium

e "Light" (12C6, 14N2-Lysine; 12C6, 14N4-Arginine) and "Heavy" (13C6, 15N2-Lysine; 13C6,
15N4-Arginine) amino acids

e Dialyzed FBS
» Brigatinib-13C6
» Unlabeled Brigatinib

o Affinity beads (e.g., NHS-activated Sepharose) for immobilization of an appropriate brigatinib
analog.

o Lysis buffer (e.g., 50 mM Tris-HCI pH 7.5, 150 mM NacCl, 1% NP-40, protease and
phosphatase inhibitors)

e Wash buffer (lysis buffer with lower detergent concentration)
 Elution buffer (e.g., SDS-PAGE sample buffer)

e Trypsin (mass spectrometry grade)

» Reagents for peptide desalting (e.g., C18 StageTips)

¢ LC-MS/MS system (e.g., Orbitrap mass spectrometer)
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Methodology:
e SILAC Labeling:

o Culture cells for at least 6 passages in "light" or "heavy" SILAC medium to achieve >95%
incorporation of the labeled amino acids.

o Preparation of Affinity Matrix:

o Immobilize a brigatinib analog with a suitable linker to NHS-activated Sepharose beads
according to the manufacturer's instructions. This step is crucial and requires a derivative
of brigatinib that can be covalently attached to the beads without compromising its binding
to target proteins.

o Cell Lysis and Protein Extraction:

o Harvest "light" and "heavy" labeled cells and lyse them separately in lysis buffer.

o Clarify the lysates by centrifugation.

o Determine and equalize the protein concentrations of the "light" and "heavy" lysates.
e Affinity Purification:

o Incubate the "light" lysate with the brigatinib-derivatized beads in the presence of an
excess of free Brigatinib-13C6 (competitor).

o Incubate the "heavy" lysate with the brigatinib-derivatized beads in the presence of vehicle
(DMSO).

o Wash the beads extensively with wash buffer to remove non-specific binders.
e Protein Elution and Sample Preparation for Mass Spectrometry:
o Combine the "light" and "heavy" beads and elute the bound proteins using elution buffer.

o Perform in-gel or in-solution trypsin digestion of the eluted proteins.
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o Desalt the resulting peptides using C18 StageTips.

e LC-MS/MS Analysis:

o Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will detect pairs of
“light" and "heavy" peptides.

o Data Analysis:

o Use a suitable software (e.g., MaxQuant) to identify and quantify the proteins based on the
"heavy"/"light" ratios of their corresponding peptides.

o Proteins that are specifically competed off by free Brigatinib-13C6 will show a low
"heavy"/"light" ratio, indicating they are true targets. Non-specific binders will have a ratio
close to 1.
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Figure 2. SILAC-based chemical proteomics workflow.
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Signaling Pathway Visualization

Brigatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell
proliferation and survival. The following diagram illustrates the primary signaling cascades
affected by brigatinib.
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Figure 3. Brigatinib's impact on key oncogenic signaling pathways.
Conclusion

The methodologies described in this application note provide a robust framework for utilizing
Brigatinib-13C6 to comprehensively study its protein target engagement. The combination of
CETSA for target validation and quantitative chemical proteomics for unbiased target
identification offers a powerful and synergistic approach. These techniques will enable
researchers to gain deeper insights into the molecular mechanisms of brigatinib, identify novel
targets and resistance mechanisms, and ultimately contribute to the development of more
effective and personalized cancer therapies. The provided quantitative data and pathway
diagrams serve as a valuable resource for designing and interpreting these advanced
proteomic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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